Cas no 863248-36-6 (2-Fluoro-5-propoxyphenylboronic acid)

2-Fluoro-5-propoxyphenylboronic acid is a boronic acid derivative commonly employed as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its fluorine and propoxy substituents enhance its reactivity and selectivity, making it valuable for constructing complex aryl-aryl bonds in pharmaceuticals and advanced materials. The compound exhibits good stability under standard conditions and demonstrates compatibility with a range of catalysts and substrates. Its structural features allow for precise functionalization in target molecules, contributing to efficient synthesis pathways. Proper handling and storage under inert conditions are recommended to maintain its integrity for optimal performance in coupling applications.
2-Fluoro-5-propoxyphenylboronic acid structure
863248-36-6 structure
Product Name:2-Fluoro-5-propoxyphenylboronic acid
CAS No:863248-36-6
MF:C9H12BFO3
MW:197.999186515808
MDL:MFCD05664318
CID:662013
PubChem ID:24881495
Update Time:2025-09-27

2-Fluoro-5-propoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, (2-fluoro-5-propoxyphenyl)-
    • (2-fluoro-5-propoxyphenyl)boronic acid
    • 2-Fluoro-5-propoxyphenylboronic acid
    • 863248-36-6
    • DTXSID10584402
    • AKOS015854371
    • 2-Fluoro-5-propoxyphenylboronicacid
    • BS-24063
    • A863240
    • SCHEMBL1676909
    • MFCD05664318
    • CS-0178321
    • 2-Fluoro-5-proproxyphenylboronic acid
    • E85437
    • ZFTDUFUEQNIBCF-UHFFFAOYSA-N
    • 2-fluoro-5-propoxyphenyl boronic acid
    • 2-Fluoro-5-propoxyphenylboronic acid (contains varying amounts of Anhydride)
    • MDL: MFCD05664318
    • Inchi: 1S/C9H12BFO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3
    • InChI Key: ZFTDUFUEQNIBCF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1B(O)O)OCCC

Computed Properties

  • Exact Mass: 198.08600
  • Monoisotopic Mass: 198.0863526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Melting Point: 82-87 °C (lit.)
  • PSA: 49.69000
  • LogP: 0.29430

2-Fluoro-5-propoxyphenylboronic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

2-Fluoro-5-propoxyphenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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2-Fluoro-5-propoxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:863248-36-6)2-Fluoro-5-propoxyphenylboronic acid
Order Number:A863240
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:40
Price ($):252.0/629.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-5-propoxyphenylboronic acid

2-Fluoro-5-propoxyphenylboronic Acid: A Versatile Building Block in Modern Medicinal Chemistry

2-Fluoro-5-propoxyphenylboronic acid (CAS No. 863248-36-6) is a valuable compound in the field of medicinal chemistry and organic synthesis. This boronic acid derivative has gained significant attention due to its unique chemical properties and potential applications in the development of novel pharmaceuticals and materials. In this article, we will delve into the structure, synthesis, reactivity, and recent applications of 2-Fluoro-5-propoxyphenylboronic acid, highlighting its importance in modern research.

The molecular structure of 2-Fluoro-5-propoxyphenylboronic acid consists of a phenyl ring substituted with a fluorine atom at the 2-position and a propoxy group at the 5-position, along with a boronic acid functional group. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it a versatile building block for various chemical transformations. The fluorine atom introduces electron-withdrawing effects, while the propoxy group provides steric bulk and additional functionality.

The synthesis of 2-Fluoro-5-propoxyphenylboronic acid can be achieved through several well-established methods. One common approach involves the palladium-catalyzed coupling of 2-fluoro-5-propoxyiodobenzene with bis(pinacolato)diboron. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Another method involves the direct borylation of 2-fluoro-5-propoxyphenol using a suitable boron reagent, such as bis(catecholato)diboron or bis(pinacolato)diboron, in the presence of a palladium catalyst.

The reactivity of 2-Fluoro-5-propoxyphenylboronic acid is primarily centered around its boronic acid functional group. This group can participate in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules and pharmaceuticals. The boronic acid moiety can also undergo oxidative coupling to form biaryl compounds or be converted into other functional groups through various transformations.

In recent years, 2-Fluoro-5-propoxyphenylboronic acid has found applications in several areas of medicinal chemistry. One notable application is in the development of small molecule inhibitors for various therapeutic targets. For example, researchers have utilized this compound as a key intermediate in the synthesis of potent inhibitors for kinases, proteases, and other enzymes involved in disease pathways. The unique electronic and steric properties of 2-Fluoro-5-propoxyphenylboronic acid allow for fine-tuning of the pharmacological properties of these inhibitors, leading to improved potency and selectivity.

Beyond medicinal chemistry, 2-Fluoro-5-propoxyphenylboronic acid has also been explored for its potential in materials science. Its ability to undergo efficient cross-coupling reactions makes it an attractive candidate for the synthesis of functional polymers and conjugated materials. These materials have applications in areas such as organic electronics, photovoltaics, and sensors.

The versatility of 2-Fluoro-5-propoxyphenylboronic acid is further demonstrated by its use in synthetic methodologies. Recent studies have shown that this compound can serve as a key intermediate in multistep syntheses, enabling the construction of complex molecular architectures with high efficiency and selectivity. For instance, researchers have employed it in cascade reactions that combine multiple bond-forming steps into a single process, significantly streamlining synthetic routes to target molecules.

In conclusion, 2-Fluoro-5-propoxyphenylboronic acid (CAS No. 863248-36-6) is a highly valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique structure and reactivity make it an essential building block for the development of novel pharmaceuticals and advanced materials. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in modern scientific research.

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Amadis Chemical Company Limited
(CAS:863248-36-6)2-Fluoro-5-propoxyphenylboronic acid
A863240
Purity:99%/99%
Quantity:25g/100g
Price ($):252.0/629.0
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